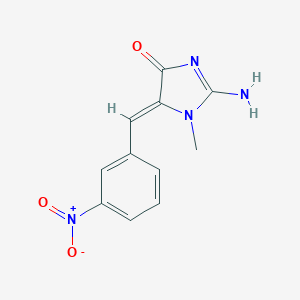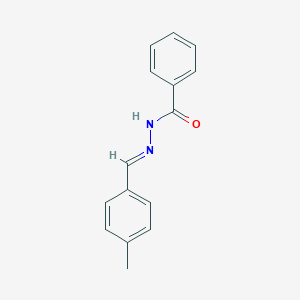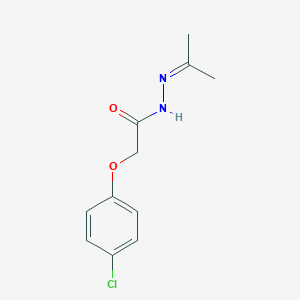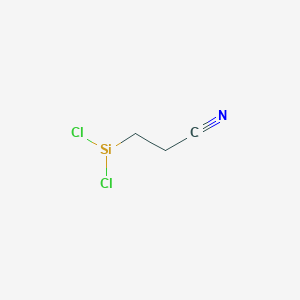
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium is not fully understood. However, studies have shown that this compound induces cell apoptosis by activating the caspase-3 pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has various biochemical and physiological effects. Some of these effects include:
1. Induction of cell apoptosis: This compound induces cell apoptosis in various cancer cell lines.
2. Inhibition of cell proliferation: This compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase.
3. Antimicrobial activity: This compound has potent antibacterial and antifungal activity against various microbial strains.
Advantages and Limitations for Lab Experiments
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. Potent anticancer activity: This compound has potent anticancer activity against various cancer cell lines.
2. Antimicrobial activity: This compound has potent antibacterial and antifungal activity against various microbial strains.
3. Neuroprotective effects: This compound has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Limitations:
1. Limited availability: This compound is not readily available and requires specialized synthesis methods.
2. Limited toxicity data: Limited toxicity data is available for this compound, making it difficult to assess its safety profile.
3. Limited bioavailability: This compound has limited bioavailability, which may limit its potential therapeutic applications.
Future Directions
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has several potential future directions. Some of these include:
1. Development of novel anticancer therapies: This compound has potent anticancer activity and may be developed into novel anticancer therapies.
2. Development of novel antimicrobial agents: This compound has potent antibacterial and antifungal activity and may be developed into novel antimicrobial agents.
3. Development of novel neuroprotective agents: This compound has neuroprotective effects and may be developed into novel neuroprotective agents.
4. Investigation of its potential in other scientific research fields: This compound may have potential applications in other scientific research fields, such as inflammation and autoimmune diseases.
Synthesis Methods
The synthesis of 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with benzyl chloride and propylene oxide in the presence of a base catalyst. The reaction results in the formation of the desired compound.
Scientific Research Applications
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has shown promising results include:
1. Anticancer Research: Studies have shown that 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has potent anticancer activity against various cancer cell lines. This compound induces cell apoptosis and inhibits cell proliferation, making it a potential candidate for cancer therapy.
2. Antimicrobial Research: This compound has also shown promising results in antimicrobial research. Studies have shown that 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has potent antibacterial and antifungal activity against various microbial strains.
3. Neuroprotective Research: Studies have shown that this compound has neuroprotective effects and can protect neurons from oxidative stress-induced damage. This makes it a potential candidate for the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C18H21N2O+ |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-benzyl-3-(propoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C18H21N2O/c1-2-12-21-15-20-14-19(13-16-8-4-3-5-9-16)17-10-6-7-11-18(17)20/h3-11,14H,2,12-13,15H2,1H3/q+1 |
InChI Key |
FGWGVGSAXDQIMT-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Canonical SMILES |
CCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)



![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)

![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)

![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)